Digitoxigenin-galactose

Na⁺,K⁺-ATPase inhibition cardiac glycoside SAR sugar stereochemistry

Digitoxigenin-β-D-galactopyranoside (registry 33275-60-4; synonym digitoxigenin-galactose) is a semi-synthetic cardenolide monoglycoside comprising the aglycone digitoxigenin linked at C3-OH to a β-D-galactose sugar. It belongs to the cardiac glycoside class and serves as a well-characterized neutral-sugar reference compound within the digitoxigenin monoglycoside series.

Molecular Formula C29H44O9
Molecular Weight 536.7 g/mol
CAS No. 33275-60-4
Cat. No. B1230187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitoxigenin-galactose
CAS33275-60-4
Synonymsdigitoxigenin-beta-D-galactose
digitoxigenin-galactose
Molecular FormulaC29H44O9
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C29H44O9/c1-27-8-5-17(37-26-25(34)24(33)23(32)21(13-30)38-26)12-16(27)3-4-20-19(27)6-9-28(2)18(7-10-29(20,28)35)15-11-22(31)36-14-15/h11,16-21,23-26,30,32-35H,3-10,12-14H2,1-2H3/t16-,17+,18-,19+,20-,21-,23+,24+,25-,26-,27+,28-,29?/m1/s1
InChIKeyCMHWMOGWFZWDMR-GCRVBMKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digitoxigenin-Galactose (CAS 33275-60-4): Product Identity and Structural Baseline for Procurement


Digitoxigenin-β-D-galactopyranoside (registry 33275-60-4; synonym digitoxigenin-galactose) is a semi-synthetic cardenolide monoglycoside comprising the aglycone digitoxigenin linked at C3-OH to a β-D-galactose sugar [1]. It belongs to the cardiac glycoside class and serves as a well-characterized neutral-sugar reference compound within the digitoxigenin monoglycoside series. Its molecular formula C₂₉H₄₄O₉ yields a molecular weight of 536.7 g/mol, and it is indexed in MeSH as digitoxigenin/analogs and derivatives [2]. The compound is primarily employed as a pharmacological probe for Na⁺,K⁺-ATPase structure–activity relationship (SAR) studies and as a non-amino sugar comparator against aminosugar cardiac glycoside candidates [3].

Why Digitoxigenin-Galactose Cannot Be Substituted by Other Digitoxigenin Monoglycosides


Within the digitoxigenin monoglycoside series, systematic SAR studies demonstrate that changing the sugar identity from β-D-galactose to β-D-glucose, β-D-digitoxose, β-D-mannose, or α-L-rhamnose produces discrete and measurable shifts in Na⁺,K⁺-ATPase inhibitory potency, receptor binding determinants, and in vivo cardiac performance [1]. The equatorial 4′-OH of β-D-galactose is an essential potency-enhancing element; axial 4′-OH configurations or removal of the 6′-OH yield quantifiably different I₅₀ values [1]. Furthermore, the neutral galactose conjugate occupies a defined intermediate position in the potency hierarchy between the aglycone digitoxigenin and the amino-functionalized analog ASI-222, making it irreplaceable as a reference standard in aminosugar cardiac glycoside development programs [2][3].

Quantitative Differentiation Evidence for Digitoxigenin-Galactose Versus Structural Analogs


Na⁺,K⁺-ATPase I₅₀ Potency Order: Digitoxigenin-Galactose vs Aglycone and Other Monoglycosides (Hog Kidney Enzyme)

Digitoxigenin β-D-galactoside (6) exhibits an I₅₀ = 6.45 × 10⁻⁸ M against hog kidney Na⁺,K⁺-ATPase, which represents a 1.81-fold greater inhibitory potency than the aglycone digitoxigenin (I₅₀ = 1.17 × 10⁻⁷ M) and a 1.45-fold greater potency than digitoxigenin 2′-deoxy-α-D-ribo-hexopyranoside (α-3a, I₅₀ = 9.33 × 10⁻⁸ M). All glycosides bearing an equatorial 4′-OH (including the galactoside) were more active than those with an axial 4′-OH. The data directly attribute the potency advantage of digitoxigenin-galactose to the equatorial 4′-OH conformation characteristic of β-D-galactose [1].

Na⁺,K⁺-ATPase inhibition cardiac glycoside SAR sugar stereochemistry

Na⁺,K⁺-ATPase I₅₀ and Contractile Force EC₅₀: Digitoxigenin-Galactose (ASI-253) vs Aminosugar Analogs, Digoxin, and Ouabain (Swine Brain Enzyme; Rabbit Atria)

In a head-to-head evaluation, digitoxigenin-β-D-galactose (reported as ASI-253) was compared with its 4-amino derivative ASI-222, the 4-aminoglucose analog ASI-254, digoxin, and ouabain. For Na⁺,K⁺-ATPase inhibition (swine brain), ASI-253 exhibited an I₅₀ = 1.15 × 10⁻⁶ M, which is approximately 8.8-fold less potent than ASI-222 (I₅₀ = 1.3 × 10⁻⁷ M) and ASI-254 (I₅₀ = 1.4 × 10⁻⁷ M), yet comparable to digoxin (I₅₀ = 1.6 × 10⁻⁶ M) and ouabain (I₅₀ = 1.75 × 10⁻⁶ M). For increasing contractile force in electrically driven rabbit atria, ASI-253 gave an EC₅₀ = 8.8 × 10⁻⁷ M, roughly 9.1-fold less potent than ASI-254 (EC₅₀ = 9.7 × 10⁻⁸ M) and 5.9-fold less potent than ASI-222 (EC₅₀ = 1.5 × 10⁻⁷ M), but similar to ouabain (EC₅₀ = 8.4 × 10⁻⁷ M) and modestly more potent than digoxin (EC₅₀ = 1.2 × 10⁻⁶ M) [1].

Na⁺,K⁺-ATPase inhibition cardiac contractile force aminosugar glycoside comparator

In Vivo Cardiac Performance Potency in the Dog Heart-Lung Preparation: Digitoxigenin-Galactose vs ASI-222 and Digitoxigenin

In the sodium pentobarbital-failed dog heart-lung preparation, digitoxigenin-β-D-galactose was directly compared with digitoxigenin (aglycone) and the aminosugar derivative ASI-222. ASI-222 was approximately twice as potent as digitoxigenin-β-D-galactose in producing similar increases in left ventricular stroke work, and approximately three times more potent than digitoxigenin alone. Digitoxigenin-galactose thus occupies the intermediate position between the aglycone and the maximally potent aminosugar conjugate in an intact failing myocardial tissue preparation [1].

in vivo cardiac pharmacology heart-lung preparation left ventricular stroke work

Sugar Moiety Stereochemical Determinants: Digitoxigenin-Galactose 4′-OH Role in Receptor Binding vs Other β-D-Glycosides

A systematic SAR comparison across digitoxigenin α-L-, β-L-, α-D-, and β-D-glucosides, mannosides, rhamnosides, and the β-D-galactoside established that among β-D-glycosides, an equatorial 4′-OH (as in β-D-galactose and β-D-glucose), an axial 3′-OH, and an equatorial 2′-OH contribute to receptor binding. Addition of a 6′-OH (converting a rhamnoside to mannoside or digitoxoside to galactoside) diminishes activity only slightly. In contrast, α-L-rhamnosides/pyranosides rely predominantly on the 5′-CH₃ and 4′-OH for binding; adding 6′-OH to generate the equivalent α-L-mannoside nearly abolishes receptor binding. Digitoxigenin β-D-galactoside thus possesses a distinct and defined sugar-site interaction signature that differentiates it from both the 6-deoxy sugars (digitoxoside series) and the α-L-configured analogs [1].

sugar binding site Na⁺,K⁺-ATPase receptor glycoside stereochemistry SAR

Therapeutic Index Modification: Digitoxigenin-Galactose as Baseline Neutral-Sugar Cardenolide vs Aminosugar Conjugates

In anesthetized dogs receiving bolus i.v. injections or constant i.v. infusions, the cardiovascular effects of digitoxigenin (genin), digitoxigenin-galactose (neutral-sugar cardenolide), and digitoxigenin-aminogalactose (ASI-222) were compared. The addition of an amino group to the galactose-digitoxigenin scaffold significantly increased the therapeutic index and ventricular refractory period while reducing the toxic index (lethal dose/toxic dose ratio) compared to the neutral-sugar cardenolide and genin. Digitoxigenin-galactose thus serves as the direct neutral-sugar baseline against which the therapeutic index advantage of aminosugar derivatives is quantified [1].

therapeutic index aminosugar cardiac glycoside in vivo safety margin

Isoform Selectivity Implications: Sugar-Dependent Discrimination Among Human Na⁺,K⁺-ATPase α1/α2/α3 Subunits

A comprehensive analysis of human Na⁺,K⁺-ATPase isoform selectivity demonstrated that aglycones (including digitoxigenin) exhibit indistinguishable binding affinities across α1, α2, and α3 isoforms (KD α1 = α3 = α2), whereas the sugar moiety confers isoform selectivity. Digoxin, β-methyl digoxin, and digitoxin show moderate but significant selectivity (up to 4-fold) for α2/α3 over α1 [1]. Since digitoxigenin-galactose possesses the same aglycone core with a structurally distinct β-D-galactose sugar, it represents a key tool for dissecting how C4′ epimerization and 6′-OH presence in the sugar modulate α2-selectivity relative to digitoxigenin β-D-glucoside and the native digitoxose series. Although direct selectivity KDs for digitoxigenin-galactose were not generated in this study, the results establish the mechanistic framework in which sugar identity determines isoform discrimination, making the galactoside a structurally differentiated probe for isoform-targeting studies.

Na⁺,K⁺-ATPase isoform selectivity α2-selective cardiac glycoside sugar pharmacophore

Procurement-Relevant Application Scenarios for Digitoxigenin-Galactose (CAS 33275-60-4)


Neutral-Sugar Reference Standard for Aminosugar Cardiac Glycoside SAR Programs

Digitoxigenin-galactose provides the essential neutral-sugar baseline against which the potency, therapeutic index, and duration-of-action gains of aminosugar cardiac glycoside candidates (e.g., ASI-222, ASI-254) are quantitatively measured. Its well-characterized I₅₀ of 1.15 × 10⁻⁶ M (swine brain Na⁺,K⁺-ATPase) and EC₅₀ of 8.8 × 10⁻⁷ M (rabbit atrial contractile force) serve as the reference values that define the ~8–10× potency enhancement achieved by 4-amino substitution . Laboratories engaged in cardiac glycoside lead optimization require this compound as the non-amino comparator to calculate meaningful potency ratios and selectivity windows.

Sugar-Site Pharmacophore Mapping of the Digitalis Receptor

Digitoxigenin β-D-galactoside possesses a defined stereochemical signature—equatorial 4′-OH, axial 3′-OH, equatorial 2′-OH, and a 6′-OH that causes only slight activity diminution—that differentiates it from the 6-deoxy digitoxoside series, the α-L-configured rhamnosides, and the β-D-glucosides. In receptor binding studies comparing multiple digitoxigenin monoglycosides, digitoxigenin-galactose occupies a unique position in the sugar-site pharmacophore matrix . Procurement of the galactoside is required for experimental designs that aim to isolate the contribution of the equatorial C4′ hydroxyl in the context of a fully hydroxylated hexopyranose ring.

In Vitro-to-In Vivo Translation Studies for Cardiac Glycoside Development

Because digitoxigenin-galactose has been characterized across three experimental levels—isolated enzyme (hog kidney I₅₀), isolated tissue (rabbit atria EC₅₀), and intact failing heart (dog heart-lung preparation potency ratio)—it provides a uniquely complete translational data package among the digitoxigenin monoglycosides . Researchers seeking a neutral-sugar cardiac glycoside with documented activity at all three tiers can select this compound to bridge in vitro binding data to in vivo cardiac performance, minimizing the risk of potency disconnects when advancing from biochemical to physiological assays.

Na⁺,K⁺-ATPase Isoform Selectivity Probe Development

The sugar moiety of cardiac glycosides determines isoform selectivity among human Na⁺,K⁺-ATPase α1, α2, and α3 subunits, with digitoxin exhibiting ~4-fold α2/α3 selectivity over α1 . Digitoxigenin-β-D-galactoside, bearing a galactose that differs from glucose at C4′ (axial→equatorial OH) and from digitoxose at both C4′ and C6′, provides a structurally distinct sugar pharmacophore for probing α2-preferring binding interactions. Laboratories investigating isoform-selective cardiac glycosides require the galactoside as a comparator to digitoxigenin β-D-glucoside and the native digitoxose glycosides to deconvolve how individual sugar hydroxyl groups govern isoform discrimination.

Quote Request

Request a Quote for Digitoxigenin-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.